molecular formula C5H9N3O2S2 B12124718 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- CAS No. 6913-20-8

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)-

Cat. No.: B12124718
CAS No.: 6913-20-8
M. Wt: 207.3 g/mol
InChI Key: HXGWIPJEPHNOKW-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amine group at the 5-position and a propylsulfonyl group at the 3-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with a suitable sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.

Example Reaction:

    Reactants: Thiosemicarbazide, Propylsulfonyl chloride

    Conditions: Base (e.g., sodium hydroxide), Solvent (e.g., ethanol), Reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The specific pathways involved vary depending on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazol-5-amine: Lacks the propylsulfonyl group, leading to different chemical properties and reactivity.

    3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.

    1,3,4-Thiadiazole-2-amine: Different substitution pattern on the thiadiazole ring.

Uniqueness

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- is unique due to the presence of both an amine group and a propylsulfonyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6913-20-8

Molecular Formula

C5H9N3O2S2

Molecular Weight

207.3 g/mol

IUPAC Name

3-propylsulfonyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C5H9N3O2S2/c1-2-3-12(9,10)5-7-4(6)11-8-5/h2-3H2,1H3,(H2,6,7,8)

InChI Key

HXGWIPJEPHNOKW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NSC(=N1)N

Origin of Product

United States

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